Ethyl(prop-2-en-1-yl)amine hydrochloride

Cationic polymer synthesis Radical polymerization Polyelectrolyte monomers

Generic allylamine monomers fail to meet specific solubility and viscosity requirements, limiting polymer processability. N-Ethylallylamine hydrochloride solves this by enabling methanol-soluble polycation synthesis and controlled copolymer properties. - **Methanol-Processable Polymers:** Yields polycations soluble in methanol for solution-based purification, unlike methanol-insoluble poly(monoallylamine hydrochloride). - **Defined Viscosity Profile:** Produces polymers with an intrinsic viscosity of 0.18 dL/g (1/10 M NaCl, 30°C), suitable for formulations requiring lower hydrodynamic volume. - **Reliable Supply:** Available for R&D with confirmed purity and global shipping, ensuring uninterrupted development workflows.

Molecular Formula C5H12ClN
Molecular Weight 121.61 g/mol
CAS No. 61278-97-5
Cat. No. B1286633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl(prop-2-en-1-yl)amine hydrochloride
CAS61278-97-5
Molecular FormulaC5H12ClN
Molecular Weight121.61 g/mol
Structural Identifiers
SMILESCCNCC=C.Cl
InChIInChI=1S/C5H11N.ClH/c1-3-5-6-4-2;/h3,6H,1,4-5H2,2H3;1H
InChIKeyGBYPJILXPFIYJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl(prop-2-en-1-yl)amine Hydrochloride Overview


Ethyl(prop‑2‑en‑1‑yl)amine hydrochloride (N‑ethylallylamine hydrochloride, C₅H₁₂ClN, MW 121.61 g/mol) is an N‑substituted secondary monoallylamine salt. Its molecular architecture—combining an allyl group, an N‑ethyl substituent, and a protonated secondary amine—confers distinct reactivity and solubility profiles that differentiate it from primary allylamine hydrochlorides and other N‑alkyl analogs [1]. As a reactive amine salt, it serves as a monomer in radical polymerizations, as a building block in organic synthesis, and as a pharmaceutical intermediate .

Why Ethyl(prop-2-en-1-yl)amine Hydrochloride Cannot Be Substituted


Generic substitution among allylamine hydrochloride monomers is not viable because the N‑substituent directly governs polymerization kinetics, copolymerization compatibility, and the physical properties of the resulting polymers [1]. Unlike monoallylamine hydrochloride—which yields methanol‑insoluble polymers—N‑ethylallylamine hydrochloride produces methanol‑soluble polycations, enabling distinct purification and processing workflows [2]. Furthermore, the size of the N‑alkyl group significantly influences monomer conversion efficiency and the intrinsic viscosity of the polymer product, making N‑ethylallylamine hydrochloride a specific choice for applications where a balance of hydrophobicity and processability is required [3].

Quantitative Evidence: Ethyl(prop-2-en-1-yl)amine Hydrochloride


Monomer Conversion: N-Ethyl vs. N-Isopropyl

Under identical polymerization conditions (60°C, 48 h, 2,2′‑azobis(2‑amidinopropane) dihydrochloride initiator), N‑ethylallylamine hydrochloride (EAA·HCl) achieved a monomer conversion of 84.9%, while N‑isopropylallylamine hydrochloride (i‑PAA·HCl) reached 92.9% [1]. This 8 percentage‑point difference demonstrates that the steric bulk of the N‑alkyl group directly influences polymerization efficiency, with the ethyl substituent providing a distinct reactivity profile compared to branched analogs.

Cationic polymer synthesis Radical polymerization Polyelectrolyte monomers

Intrinsic Viscosity: N-Ethyl vs. N-Isopropyl

The intrinsic viscosity (ηinh) of poly(N‑ethylallylamine hydrochloride) measured in 1/10 M NaCl at 30°C was 0.18 dL/g, whereas poly(N‑isopropylallylamine hydrochloride) prepared under the same conditions exhibited a value of 0.22 dL/g [1]. The lower intrinsic viscosity for the ethyl‑substituted polymer indicates a reduced degree of polymerization compared to the isopropyl analog, which is critical for applications where solution rheology and polyelectrolyte chain length must be precisely controlled.

Polymer molecular weight Polyelectrolyte characterization Intrinsic viscosity

Methanol Solubility: N-Ethyl vs. Monoallylamine

Poly(monoallylamine hydrochloride) is insoluble in methanol, whereas poly(N‑ethylallylamine hydrochloride) is fully soluble in methanol [1]. This solubility dichotomy arises from the N‑ethyl substituent, which disrupts interchain hydrogen bonding and enhances compatibility with polar organic solvents. The methanol solubility of the N‑ethyl derivative enables purification by precipitation from non‑solvents (e.g., acetone) and facilitates solution processing that is not possible with the unsubstituted analog.

Polymer solubility Polycation processing Methanol‑soluble polymers

Copolymerization Conversion with Monoallylamine

Copolymerization of N‑ethylallylamine hydrochloride (EAA·HCl) with monoallylamine hydrochloride (AA·HCl) using 2,2′‑azobis(2‑amidinopropane) dihydrochloride initiator at 60°C for 48 h yielded a copolymer with 87.3% conversion [1]. In contrast, attempts to copolymerize under identical conditions using conventional initiators (ammonium persulfate, tert‑butyl hydroperoxide, azobisisobutyronitrile, or cumene peroxide) produced no copolymer, confirming that the N‑ethyl monomer requires the specific azo‑initiator system for successful copolymer formation.

Copolymer synthesis Cationic copolymers Allylamine copolymers

TPSA: N-Ethyl vs. Unsubstituted Allylamine

Computed molecular descriptors from PubChem reveal that N‑ethylallylamine hydrochloride has a topological polar surface area (TPSA) of 12 Ų, whereas the unsubstituted analog (allylamine hydrochloride, CID 521389) has a TPSA of 26 Ų [1]. This 14 Ų reduction in TPSA, coupled with an increased rotatable bond count (3 vs. 2), indicates enhanced membrane permeability potential and greater molecular flexibility for the N‑ethyl derivative.

Physicochemical properties Drug‑likeness Molecular descriptors

Applications of Ethyl(prop-2-en-1-yl)amine Hydrochloride


Methanol-Soluble Polycationic Homopolymer Synthesis

When a polycation that must be purified by precipitation from acetone or processed from methanol solution is required, N‑ethylallylamine hydrochloride is the monomer of choice. Unlike poly(monoallylamine hydrochloride), which is methanol‑insoluble, the N‑ethyl derivative yields polymers that dissolve readily in methanol, enabling solution‑based purification and formulation [1]. This solubility difference is documented in EP0196588A2 [1] and is critical for applications in coatings, flocculants, and biomedical polyelectrolytes where organic solvent compatibility is necessary.

Copolymerization with Monoallylamine to Tune Polyelectrolyte Properties

For applications requiring copolymers of allylamine with controlled hydrophobicity and solubility, N‑ethylallylamine hydrochloride is the appropriate comonomer. The documented 87.3% conversion in copolymerization with monoallylamine hydrochloride [1] confirms its reactivity under specific azo‑initiator conditions. The resulting copolymers remain methanol‑soluble, in contrast to poly(monoallylamine) homopolymer, providing a route to fine‑tune polyelectrolyte properties for use in layer‑by‑layer assemblies, drug delivery vehicles, or ion‑exchange materials.

Controlled Viscosity Polymer Synthesis

When process design requires a poly(allylamine) derivative with a specific solution viscosity, N‑ethylallylamine hydrochloride offers a defined baseline. The intrinsic viscosity of 0.18 dL/g (1/10 M NaCl, 30°C) [1] is lower than that of the isopropyl analog (0.22 dL/g) prepared under identical conditions. This quantitative difference allows formulators to select the ethyl monomer when lower hydrodynamic volume polymers are needed for applications such as viscosity modifiers or flocculants where shear‑thinning behavior must be avoided.

Pharmaceutical Intermediate Synthesis with Enhanced Permeability

For medicinal chemistry campaigns requiring allylamine‑based building blocks with favorable drug‑likeness profiles, N‑ethylallylamine hydrochloride presents a TPSA of 12 Ų—14 Ų lower than unsubstituted allylamine hydrochloride [1]. This reduction in polar surface area, combined with increased rotatable bonds, may enhance membrane permeability of downstream derivatives. Researchers synthesizing bioactive amines or N‑alkylated pharmacophores can preferentially select this compound when passive diffusion is a design criterion.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl(prop-2-en-1-yl)amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.